N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C30H36N4O3S3 and its molecular weight is 596.82. The purity is usually 95%.
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Scientific Research Applications
VEGFR-2 Inhibition for Cancer Treatment
One significant application of compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is in cancer treatment. Analogs of this compound have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors have shown efficacy in human lung and colon carcinoma xenograft models, demonstrating their potential in cancer therapeutics (Borzilleri et al., 2006).
Synthesis of Novel Derivatives for Biological Studies
Derivatives of this compound have been synthesized to explore their biological activities. These studies include the synthesis of new tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazipen derivatives. These compounds are crucial for establishing a deeper understanding of the chemical and biological properties of this class of compounds (Fadda et al., 2013).
Antiallergic Properties
Research has also been conducted on similar compounds for their antiallergic properties. A study on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which are structurally related, demonstrated significant antiallergic activity, suggesting the potential of this compound in similar applications (Honma et al., 1983).
Antibacterial and Antifungal Activities
Another area of interest is the exploration of antibacterial and antifungal activities. Compounds similar to this compound have been synthesized and evaluated for their antibacterial and antifungal properties. This research enhances our understanding of the potential medicinal applications of these compounds (Patel & Patel, 2015).
Electrochemical Applications in Organic Materials
Further, studies have been done on the electrochemical synthesis of benzothiazoles and thiazolopyridines, compounds related to the one . These studies contribute to the understanding of the electrochemical properties and potential applications in organic materials and pharmaceuticals (Qian et al., 2017).
Supramolecular Gelators
Research into N-(thiazol-2-yl)benzamide derivatives, structurally related to the compound , has demonstrated their use as supramolecular gelators. This study highlights the importance of non-covalent interactions and the role of methyl functionality in such compounds (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O3S3/c1-19(2)16-34(17-20(3)4)40(36,37)22-12-10-21(11-13-22)28(35)32-30-27(23-14-15-33(5)18-26(23)39-30)29-31-24-8-6-7-9-25(24)38-29/h6-13,19-20H,14-18H2,1-5H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWLEBUPARASTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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